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molecular formula C7H6N2O2S B1586257 3-Cyanobenzenesulfonamide CAS No. 3118-68-1

3-Cyanobenzenesulfonamide

Cat. No. B1586257
M. Wt: 182.2 g/mol
InChI Key: LTOFQPCBIZPXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362018B2

Procedure details

NH4OH (22 mL, excess) can be added to a solution of 3-cyanobenzene-1-sulfonyl chloride (1.0 g, 4.97 mmol) in acetonitrile (22 mL) and the reaction stirred overnight at r.t. The reaction can be concentrated and the solid obtained washed with water to give 500 mg of product. The water phase can be extracted with AcOEt, dried with MgSO4 anh, filtered and evaporated to give 400 mg of product that can be combined with the solid obtained before (0.90 g, 99%).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[C:3]([C:5]1[CH:6]=[C:7]([S:11](Cl)(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1)#[N:4]>C(#N)C>[C:3]([C:5]1[CH:6]=[C:7]([S:11]([NH2:1])(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CONCENTRATION
Type
CONCENTRATION
Details
can be concentrated
CUSTOM
Type
CUSTOM
Details
the solid obtained
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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